molecular formula C25H17FN2O4 B2558113 2-(2-fluorophenyl)-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883954-95-8

2-(2-fluorophenyl)-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2558113
CAS No.: 883954-95-8
M. Wt: 428.419
InChI Key: TWOGWTRZYZBOST-UHFFFAOYSA-N
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Description

The compound 2-(2-fluorophenyl)-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione belongs to the chromeno-pyrimidine-dione family, a class of fused heterocyclic systems known for their structural complexity and diverse biological activities. Its core structure consists of a chromene ring fused to a pyrimidine-dione scaffold, with substituents at the 2- and 3-positions:

  • 2-(2-fluorophenyl): A fluorinated aromatic group that enhances metabolic stability and modulates electronic properties.
  • 3-(4-methoxybenzyl): A methoxy-substituted benzyl group influencing solubility and steric interactions.

The fluorophenyl and methoxybenzyl substituents in this compound suggest tailored pharmacokinetic properties, such as improved lipophilicity and bioavailability compared to non-fluorinated analogs.

Properties

IUPAC Name

2-(2-fluorophenyl)-3-[(4-methoxyphenyl)methyl]chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17FN2O4/c1-31-16-12-10-15(11-13-16)14-28-23(17-6-2-4-8-19(17)26)27-24-21(25(28)30)22(29)18-7-3-5-9-20(18)32-24/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOGWTRZYZBOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-fluorophenyl)-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione , also referred to as 3-benzyl-2-(2-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione , is a member of the chromeno-pyrimidine class. This class is recognized for its diverse biological activities, including potential therapeutic applications in medicinal chemistry. The unique structural features of this compound, including the chromeno ring fused with a pyrimidine moiety and the presence of benzyl and fluorophenyl substituents, contribute to its biological functions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the condensation of appropriate benzyl and fluorophenyl precursors with chromeno-pyrimidine intermediates. Catalysts such as zinc chloride are often utilized, with solvents like ethanol or dimethylformamide to optimize yields and reaction rates.

Anticancer Activity

Research indicates that compounds within the chromeno-pyrimidine class exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted that chromeno[2,3-d]pyrimidines can induce senescence in cancer cells, demonstrating potential as anticancer agents by targeting specific molecular pathways involved in cell growth and survival .

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial strains. Compounds from this class have exhibited varying degrees of antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential enzymes .

Antioxidant Activity

In addition to antimicrobial effects, this compound has demonstrated antioxidant properties. Studies utilizing DPPH (1,1-diphenyl-2-picrylhydrazyl) assays have shown that certain derivatives possess significant free radical scavenging activity. The presence of electron-withdrawing groups on the aromatic rings enhances these antioxidant effects, making them valuable in preventing oxidative stress-related damage in biological systems .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of chromeno-pyrimidine derivatives. Modifications at specific positions on the chromeno or pyrimidine rings can significantly influence their biological activities. For example:

Substituent Position Effect on Activity
Fluorine2-positionIncreases anticancer potency
Methoxy4-positionEnhances antioxidant activity
Benzyl3-positionContributes to antimicrobial properties

The presence of halogen substituents has been correlated with increased antibacterial activity due to their ability to interact with bacterial cell components more effectively .

Case Studies

  • Anticancer Evaluation : A series of studies have evaluated the efficacy of various chromeno-pyrimidine derivatives against cancer cell lines. For instance, compounds were tested against MCF7 breast cancer cells, showing promising results in inhibiting proliferation and inducing apoptosis through ROS generation .
  • Antimicrobial Testing : In a comparative study involving multiple bacterial strains, certain derivatives demonstrated superior activity against Bacillus cereus and Pseudomonas aeruginosa, suggesting that structural modifications can enhance antibacterial effects significantly .

Scientific Research Applications

Biological Activities

The biological activities of 2-(2-fluorophenyl)-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione have been explored in various studies, indicating its potential as a therapeutic agent.

Anticancer Activity

Research indicates that chromeno-pyrimidine derivatives exhibit significant anticancer properties. Studies have demonstrated that compounds similar to this compound can inhibit cancer cell proliferation through mechanisms such as enzyme inhibition and modulation of signaling pathways critical for tumor growth. For instance, analogues have shown inhibitory effects on MIF2 tautomerase activity with IC50 values in the low micromolar range (e.g., 7.2 μM) .

Antimicrobial Effects

Emerging research suggests that chromeno-pyrimidine derivatives possess antimicrobial properties. These compounds may inhibit bacterial growth or disrupt microbial cell functions, making them potential candidates for developing new antibiotics or antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of chromeno-pyrimidine derivatives. Modifications to the phenyl groups or the pyrimidine core can significantly affect potency and selectivity. For example:

  • Fluorination : The presence of fluorine enhances lipophilicity and may improve binding affinity to biological targets.
  • Substituent Variations : Altering substituents on the pyrimidine ring can lead to varying degrees of biological activity .
Compound NameStructureBiological ActivityIC50 (μM)
This compoundStructureAnticancer (MIF2 Inhibition)7.2
Related Chromeno-Pyrimidine DerivativeStructureAntimicrobial15
Other Pyrimidinone DerivativeStructureAnticancer (DNA Synthesis Inhibition)11

Several studies have provided insights into the biological activity of chromeno-pyrimidine derivatives:

  • Study on Anticancer Activity : A focused investigation revealed that derivatives exhibited potent inhibition against MIF2 with varying IC50 values depending on structural modifications.
  • Research on Anti-inflammatory Effects : Literature highlights that similar compounds demonstrated significant anti-inflammatory activity through mechanisms involving enzyme inhibition related to inflammatory pathways.

Comparison with Similar Compounds

Key Observations:

Fluorine Substitution :

  • The 2-fluorophenyl group in the target compound contrasts with the 4-fluorophenyl in . Positional isomerism affects electronic distribution and binding affinity. For example, 2-fluorophenyl may induce greater steric hindrance in planar receptor pockets compared to 4-fluorophenyl.

Methoxy vs. Alkyl Substituents :

  • The 4-methoxybenzyl group in the target compound offers a balance between hydrophobicity and hydrogen-bonding capacity, whereas alkyl chains (e.g., butyl in ) prioritize lipophilicity over solubility.

However, they may also increase toxicity risks. Chlorine (in ) is often linked to improved target binding via halogen bonds, as seen in kinase inhibitors.

Q & A

Q. What are the key methodologies for synthesizing chromeno[2,3-d]pyrimidine-dione derivatives, and how can they be optimized for this compound?

The synthesis of chromeno-pyrimidine scaffolds typically involves multi-component reactions or heterocyclization strategies. For example, microwave-assisted synthesis (MAS) under basic conditions has been effective for analogous compounds, reducing reaction times from hours to minutes while improving yields . For this compound, optimizing substituent compatibility (e.g., fluorophenyl and methoxybenzyl groups) may require adjusting solvent polarity (e.g., PEG-400) and temperature profiles. Post-synthetic purification via column chromatography or recrystallization is critical due to potential byproducts from competing cyclization pathways.

Q. How is single-crystal X-ray diffraction (SC-XRD) employed to confirm the structure of this compound?

SC-XRD remains the gold standard for structural confirmation. Using SHELX software (e.g., SHELXL for refinement), researchers can resolve bond lengths, angles, and torsional strain in the chromeno-pyrimidine core . For this compound, specific attention should be paid to the dihedral angles between the fluorophenyl and methoxybenzyl substituents, as steric hindrance may influence planarity. Data collection at 298 K with a Bruker APEX3 diffractometer and refinement to R-factors < 0.06 ensure accuracy .

Q. What spectroscopic techniques are essential for characterizing intermediates and the final product?

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxybenzyl OCH₃ at ~δ 3.8 ppm, aromatic fluorophenyl protons at δ 6.5–7.5 ppm) .
  • IR : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ via ESI+) with < 5 ppm error.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic and steric effects of substituents on biological activity?

Density Functional Theory (DFT) calculations (e.g., Gaussian 09) model HOMO-LUMO gaps to assess electron-withdrawing/donating effects of the fluorine and methoxy groups. Molecular electrostatic potential (MESP) maps reveal nucleophilic/electrophilic sites for target binding. For example, the 2-fluorophenyl group may enhance π-π stacking with aromatic residues in enzyme active sites .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

Discrepancies in antimicrobial or antitubular activity (e.g., MIC values) often arise from substituent positioning. A systematic SAR study comparing 2-fluorophenyl vs. 4-fluorophenyl analogs can isolate steric vs. electronic contributions. Meta-analysis of IC₅₀ data using tools like GraphPad Prism, combined with molecular docking (AutoDock Vina), identifies critical binding interactions (e.g., hydrogen bonding with the pyrimidine-dione core) .

Q. How do solvent and catalyst selection influence regioselectivity in chromeno-pyrimidine synthesis?

Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the pyrimidine C4 position, while protic solvents (e.g., ethanol) may stabilize intermediates. Catalysts like p-TsOH enhance cyclization rates by protonating carbonyl groups, but excess acid risks hydrolyzing methoxybenzyl ethers. Kinetic studies via HPLC monitoring can optimize reaction conditions .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Chromeno-pyrimidine-diones with chiral centers require asymmetric catalysis (e.g., chiral BINOL-phosphoric acids). Pilot-scale reactions in flow reactors improve heat/mass transfer, reducing racemization. PXRD and chiral HPLC (e.g., Chiralpak IA column) monitor enantiomeric excess (>98% ee) during process development .

Methodological Considerations

Q. Designing a pharmacological profiling study: What in vitro assays are prioritized for this compound?

  • Cytotoxicity : MTT assay on HEK-293 cells (EC₅₀ > 100 μM for safety).
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or topoisomerases.
  • Membrane permeability : Caco-2 monolayer model with LC-MS quantification .

Q. How to troubleshoot low yields in the final cyclization step?

Low yields (<30%) often stem from competing pathways (e.g., dimerization). Strategies include:

  • Temperature modulation : Gradual heating (50→120°C) in a microwave reactor.
  • Protecting groups : Temporarily masking reactive amines with Boc groups.
  • Additives : Molecular sieves to absorb water in Dean-Stark traps .

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